molecular formula C17H20N2O B11851286 N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide

N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide

Cat. No.: B11851286
M. Wt: 268.35 g/mol
InChI Key: UPCINNMDUDFMII-UHFFFAOYSA-N
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Description

N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in pain signaling, thereby providing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,4’-piperidine]: Shares the spirocyclic structure but lacks the cyclopropyl group.

    N-Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the spirocyclic indene structure.

Uniqueness

N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide is unique due to its combination of the spirocyclic indene structure and the cyclopropyl group. This unique structure contributes to its distinct pharmacological properties and its potential as a versatile building block in organic synthesis.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-cyclopropylspiro[indene-3,4'-piperidine]-1-carboxamide

InChI

InChI=1S/C17H20N2O/c20-16(19-12-5-6-12)14-11-17(7-9-18-10-8-17)15-4-2-1-3-13(14)15/h1-4,11-12,18H,5-10H2,(H,19,20)

InChI Key

UPCINNMDUDFMII-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3(CCNCC3)C4=CC=CC=C42

Origin of Product

United States

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